molecular formula C10H13N B13058758 1-(2-Methylphenyl)prop-2-en-1-amine CAS No. 688362-58-5

1-(2-Methylphenyl)prop-2-en-1-amine

Cat. No.: B13058758
CAS No.: 688362-58-5
M. Wt: 147.22 g/mol
InChI Key: DQPKMPCLIIXSOI-UHFFFAOYSA-N
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Description

1-(2-Methylphenyl)prop-2-en-1-amine is an organic compound with the molecular formula C10H13N It is a derivative of prop-2-en-1-amine, where the phenyl group is substituted at the second position with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Methylphenyl)prop-2-en-1-amine can be synthesized through several methods. One common approach involves the reaction of 2-methylbenzaldehyde with nitromethane to form 2-methyl-β-nitrostyrene, which is then reduced to this compound using a reducing agent such as lithium aluminum hydride (LiAlH4) or hydrogenation over a palladium catalyst .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that are environmentally friendly and cost-effective is also a key consideration in industrial production .

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylphenyl)prop-2-en-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into saturated amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Methylphenyl)prop-2-en-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-methylphenyl)prop-2-en-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. It may also interact with receptors in the nervous system, influencing neurotransmitter release and uptake .

Comparison with Similar Compounds

Similar Compounds

    1-Phenylprop-2-en-1-amine: Lacks the methyl group at the second position.

    1-(3-Methylphenyl)prop-2-en-1-amine: The methyl group is at the third position instead of the second.

    1-(4-Methylphenyl)prop-2-en-1-amine: The methyl group is at the fourth position.

Uniqueness

1-(2-Methylphenyl)prop-2-en-1-amine is unique due to the specific positioning of the methyl group, which can influence its chemical reactivity and interaction with biological targets. This positional isomerism can lead to differences in physical properties, such as boiling point and solubility, as well as variations in biological activity .

Properties

CAS No.

688362-58-5

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

IUPAC Name

1-(2-methylphenyl)prop-2-en-1-amine

InChI

InChI=1S/C10H13N/c1-3-10(11)9-7-5-4-6-8(9)2/h3-7,10H,1,11H2,2H3

InChI Key

DQPKMPCLIIXSOI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(C=C)N

Origin of Product

United States

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